molecular formula C13H16N4O3 B132451 N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide CAS No. 152529-71-0

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide

Cat. No. B132451
M. Wt: 276.29 g/mol
InChI Key: FVCJCGYLBCDQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a variety of beneficial effects, including increased glucose uptake, enhanced fatty acid oxidation, and decreased inflammation. In recent years, A-769662 has emerged as a promising tool for studying the role of AMPK in various physiological and pathological processes.

Mechanism Of Action

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that allows for phosphorylation of the α subunit by upstream kinases such as LKB1. This leads to increased activity of AMPK, which in turn leads to downstream effects on cellular metabolism and signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide are primarily mediated through its activation of AMPK. This includes increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved insulin sensitivity in adipocytes, and reduced inflammation in macrophages. N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One major advantage of using N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide as a research tool is its specificity for AMPK activation. Unlike other AMPK activators such as AICAR and metformin, which can also activate other signaling pathways, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to selectively activate AMPK. However, one limitation of using N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is its relatively low potency compared to other AMPK activators. This can make it difficult to achieve maximal AMPK activation in certain experimental systems.

Future Directions

There are several potential future directions for research on N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide and AMPK activation. One area of interest is the development of more potent and selective AMPK activators that can be used in a wider range of experimental systems. Another area of interest is the investigation of the role of AMPK in aging and age-related diseases, such as Alzheimer's disease and type 2 diabetes. Finally, there is growing interest in the use of AMPK activators as potential therapeutics for a variety of diseases, including cancer, cardiovascular disease, and metabolic disorders.

Synthesis Methods

The synthesis of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide involves a multi-step process, which has been described in detail in several publications. One popular method involves the condensation of 5-amino-1H-pyrimidine-2,4-dione with propargyl bromide to form 6-(prop-2-yn-1-ylamino)-1H-pyrimidine-2,4-dione. This intermediate is then coupled with cyclopentanecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide.

Scientific Research Applications

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been widely used as a research tool to investigate the role of AMPK in various physiological and pathological processes. It has been shown to enhance glucose uptake and fatty acid oxidation in skeletal muscle cells, improve insulin sensitivity in adipocytes, and reduce inflammation in macrophages. In addition, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been used to study the effects of AMPK activation in cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis.

properties

CAS RN

152529-71-0

Product Name

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide

InChI

InChI=1S/C13H16N4O3/c1-2-7-17-12(19)9(10(14)16-13(17)20)15-11(18)8-5-3-4-6-8/h1,8H,3-7,14H2,(H,15,18)(H,16,20)

InChI Key

FVCJCGYLBCDQHU-UHFFFAOYSA-N

SMILES

C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2

Canonical SMILES

C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2

synonyms

Cyclopentanecarboxamide, N-[4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-(2-propynyl)-5-pyrimidinyl]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.